molecular formula C29H18N6O8 B11535325 N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-(4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)-1H-benzimidazol-6-amine

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-(4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)-1H-benzimidazol-6-amine

Cat. No.: B11535325
M. Wt: 578.5 g/mol
InChI Key: WRNCNDKXCQOGJE-UHFFFAOYSA-N
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Description

(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-(2-{4-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENYL}-1H-1,3-BENZODIAZOL-6-YL)METHANIMINE is a complex organic compound characterized by its intricate structure, which includes multiple benzodioxole and benzodiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-(2-{4-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENYL}-1H-1,3-BENZODIAZOL-6-YL)METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and benzodiazole intermediates, followed by their coupling through imine formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-(2-{4-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENYL}-1H-1,3-BENZODIAZOL-6-YL)METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The imine bond can be reduced to form secondary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields amines, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-(2-{4-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENYL}-1H-1,3-BENZODIAZOL-6-YL)METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-(2-{4-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENYL}-1H-1,3-BENZODIAZOL-6-YL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins or enzymes, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-(2-{4-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENYL}-1H-1,3-BENZODIAZOL-6-YL)METHANIMINE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C29H18N6O8

Molecular Weight

578.5 g/mol

IUPAC Name

1-(6-nitro-1,3-benzodioxol-5-yl)-N-[4-[6-[(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-1H-benzimidazol-2-yl]phenyl]methanimine

InChI

InChI=1S/C29H18N6O8/c36-34(37)23-10-27-25(40-14-42-27)7-17(23)12-30-19-3-1-16(2-4-19)29-32-21-6-5-20(9-22(21)33-29)31-13-18-8-26-28(43-15-41-26)11-24(18)35(38)39/h1-13H,14-15H2,(H,32,33)

InChI Key

WRNCNDKXCQOGJE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N=CC6=CC7=C(C=C6[N+](=O)[O-])OCO7)[N+](=O)[O-]

Origin of Product

United States

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